molecular formula C21H21NO3S B2581847 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097935-76-5

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No. B2581847
CAS RN: 2097935-76-5
M. Wt: 367.46
InChI Key: GRNWOQJPXLGCRR-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C21H21NO3S and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Transformations

One key application lies in the domain of organic synthesis, specifically through Camps cyclization processes. N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, including structures analogous to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, have been transformed under Camps cyclization conditions to yield a variety of quinolin-4(1H)-ones with high efficiency. This process highlights the compound's utility in synthesizing heterocyclic compounds which are valuable in medicinal chemistry and material science (Mochalov et al., 2016).

Antimicrobial and Antioxidant Properties

Another significant application of compounds structurally related to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is in the development of antimicrobial and antioxidant agents. Certain cyclopropane-carboxylate derivatives have demonstrated excellent antibacterial and antifungal activities, as well as pronounced antioxidant potential, indicating their potential use in pharmaceutical applications (Raghavendra et al., 2016).

Photocatalysis and Material Science

The photoinduced oxidative annulation of compounds involving furan and thiophene units has been explored, yielding highly functionalized polyheterocyclic compounds. This method, free from transition metals and external oxidants, leverages the unique structures of furan and thiophene for creating compounds with potential applications in materials science and as photocatalysts (Zhang et al., 2017).

Solar Energy Conversion

Compounds incorporating furan and thiophene linkers have been synthesized for use in dye-sensitized solar cells, demonstrating the influence of these conjugated linkers on device performance. Specifically, derivatives with furan linkers showed a significant improvement in solar energy-to-electricity conversion efficiency, underscoring their relevance in enhancing renewable energy technologies (Kim et al., 2011).

Novel Reactions and Mechanisms

The research on heterocyclic compounds, including those similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, has led to the discovery of new chemical reactions and mechanisms. This includes novel routes for the synthesis of imidates, cyclization reactions leading to indolizinone-based compounds, and studies on the photochemical properties of cyclopropenes (Huisgen, 2000).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-19-6-3-2-5-17(19)21(9-10-21)20(23)22-13-16(15-8-12-26-14-15)18-7-4-11-25-18/h2-8,11-12,14,16H,9-10,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNWOQJPXLGCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

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